3-Amino-5-(aminomethyl)benzonitrile
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Overview
Description
3-Amino-5-(aminomethyl)benzonitrile: is an organic compound with the molecular formula C8H9N3 . It is a derivative of benzonitrile, characterized by the presence of amino groups at the 3rd and 5th positions of the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various derivatives, which may interact with different biological targets .
Mode of Action
It is known to participate in condensation reactions with other compounds to form condensed monocyclic pyrimidine derivatives . These derivatives may interact with their respective targets in a specific manner, leading to various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then further reacted with appropriate reagents to introduce the amino groups.
Using Chlorinated Benzonitrile: Another method involves the reaction of chlorinated benzonitrile with sodium amide, followed by acid treatment and distillation to obtain the desired product.
Industrial Production Methods: Industrial production often involves the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of ionic liquids as recycling agents in the synthesis process has been explored to achieve high yields and efficient separation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-(aminomethyl)benzonitrile can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile compounds.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific molecular pathways .
Industry:
Comparison with Similar Compounds
- 3-Aminobenzonitrile
- 4-Aminobenzonitrile
- 2-Aminobenzonitrile
Comparison:
- 3-Amino-5-(aminomethyl)benzonitrile is unique due to the presence of two amino groups, which enhances its reactivity and potential applications compared to other aminobenzonitriles .
- The position of the amino groups significantly influences the compound’s chemical properties and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
3-amino-5-(aminomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCNBZVUAONSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369924-42-4 |
Source
|
Record name | 3-amino-5-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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